N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

Description

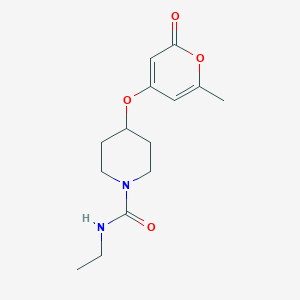

N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with two functional groups:

- Position 1: An ethyl carboxamide group (CONHCH2CH3), which contributes to hydrogen bonding and solubility.

- Position 4: A 6-methyl-2-oxo-2H-pyran-4-yl-oxy moiety, a heterocyclic group that may enhance metabolic stability and target binding.

Properties

IUPAC Name |

N-ethyl-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-3-15-14(18)16-6-4-11(5-7-16)20-12-8-10(2)19-13(17)9-12/h8-9,11H,3-7H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSPEUAGKLSYSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)OC2=CC(=O)OC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound can be dissected into two primary fragments:

- Piperidine-1-carboxamide backbone : Derived from 4-hydroxypiperidine through sequential amidation and etherification.

- 6-Methyl-2-oxo-2H-pyran-4-yloxy substituent : Introduced via nucleophilic substitution or Mitsunobu reaction.

Key disconnections include:

- Amide bond formation between piperidine and ethylamine.

- Ether linkage between piperidine and pyranone oxygen.

Synthetic Routes and Methodological Variations

Route 1: Sequential Amidation and Etherification

Synthesis of 4-Hydroxypiperidine-1-Carboxylic Acid Ethylamide

The piperidine core is functionalized through a two-step process:

- Boc protection : tert-Butyloxycarbonyl (Boc) protection of 4-hydroxypiperidine using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).

- Amidation : Reaction with ethyl isocyanate in dichloromethane (DCM) generates the carboxamide. Deprotection with trifluoroacetic acid (TFA) yields 4-hydroxypiperidine-1-carboxylic acid ethylamide.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc | (Boc)₂O, DMAP | THF | 25°C | 92% |

| Amide | Ethyl isocyanate | DCM | 0°C → 25°C | 85% |

Pyranyloxy Ether Formation

The hydroxyl group of piperidine is coupled with 4-bromo-6-methyl-2H-pyran-2-one under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in THF. Alternative SN2 displacement using potassium carbonate in dimethylformamide (DMF) at 80°C provides moderate yields.

Comparative Etherification Data :

| Method | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Mitsunobu | DEAD, PPh₃ | THF | 0°C → 25°C | 78% |

| SN2 | K₂CO₃, 4-bromo-pyranone | DMF | 80°C | 62% |

Route 2: Convergent Assembly via Intermediate Coupling

Preparation of 4-((6-Methyl-2-Oxo-2H-Pyran-4-Yl)Oxy)Piperidine

A pre-formed pyranyloxy piperidine intermediate is synthesized by reacting 4-hydroxypiperidine with 6-methyl-2-oxo-2H-pyran-4-ol under Mitsunobu conditions. This approach avoids late-stage functionalization challenges.

Carboxamide Installation

The intermediate is treated with ethyl isocyanate in DCM, followed by Boc deprotection with hydrochloric acid in dioxane.

Optimized Parameters :

Critical Optimization Parameters

Solvent Selection for Amidation

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the piperidine nitrogen, while dichloromethane minimizes racemization.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the pyran moiety, potentially converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols from the carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies might focus on its activity against specific enzymes or receptors, its pharmacokinetics, and its potential therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide

- Structural Difference : Replaces the ethyl group with a bulky adamantane moiety.

- Target Binding: Bulky substituents may enhance affinity for hydrophobic binding pockets in receptors like CGRP or neurokinin-1.

- Data Gap: Limited biological data are available, but adamantane-containing drugs (e.g., memantine) are used in neurodegenerative diseases, suggesting possible neuroprotective applications .

HTL22562 (CGRP Receptor Antagonist)

- Structure : Features a spirocyclic pyrido-oxazine core and indazole group, unlike the pyran-oxy substituent in the target compound.

- Pharmacology: Potency: Demonstrates nanomolar affinity for CGRP receptors (IC₅₀ ~1 nM) and efficacy in migraine models . Selectivity: High selectivity over related receptors (e.g., amylin, adrenomedullin).

- Comparison : The target compound’s simpler structure may reduce synthetic complexity but could compromise selectivity or potency without optimization .

1-Arylcarbonyl-4-oxy-piperidine Derivatives (Patent WO 2013/054822)

- Structural Similarity : Shares the 4-oxy-piperidine scaffold but substitutes the pyran group with aryl-carbonyl moieties.

- Therapeutic Use : Designed for neurodegenerative diseases (e.g., Alzheimer’s) by targeting protein aggregation or neuroinflammation.

- Key Insight : The pyran-oxy group in the target compound may offer superior metabolic stability compared to aryl-carbonyl groups, which are prone to oxidation .

N-ethyl-4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl}piperidine-1-carboxamide

- Structural Difference : Replaces pyran-oxy with a pyrrolopyridine group.

- Properties :

Comparative Analysis Table

*Estimated or inferred from structural analogs.

Research Findings and Implications

- Neurodegenerative Applications : The patent and adamantane analog suggest neuroprotective mechanisms, but the target compound’s ethyl group may improve pharmacokinetics over bulkier derivatives.

- Structural Optimization : Substituting the pyran-oxy group with pyrrolopyridine or aryl-carbonyl alters target engagement, indicating the critical role of the heterocycle in bioactivity .

Biological Activity

N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its pharmacological effects.

Chemical Structure

The compound features a piperidine ring substituted with an ethyl group and a 6-methyl-2-oxo-2H-pyran moiety. The molecular formula is , and its structure can be depicted as follows:

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with 6-methyl-2H-pyran derivatives. The synthetic pathway often includes steps such as:

- Formation of the piperidine ring .

- Substitution with the 6-methyl-2H-pyran derivative .

- Carboxamide formation via acylation .

Antitumor Activity

Research indicates that compounds similar to N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine have shown potent anti-tumor activity . For instance, studies on related compounds reveal their effectiveness in inhibiting Class I PI3K enzymes, which are critical in cancer cell proliferation pathways .

| Compound | Activity Type | Inhibition Target | Reference |

|---|---|---|---|

| N-Ethyl Compound | Antitumor | Class I PI3K | |

| Related Piperidine Derivative | Tuberculostatic | Mycobacterium tuberculosis |

The biological activity is primarily attributed to the inhibition of specific kinase pathways. For example, Class I PI3K inhibitors can disrupt signaling pathways that lead to cancer cell survival and proliferation. The selectivity of these compounds against specific isoforms of PI3K suggests a targeted therapeutic potential .

Case Studies

-

Study on Antitumor Efficacy :

A study evaluated the antitumor effects of various piperidine derivatives, including those structurally similar to N-ethyl compound. The results highlighted significant tumor growth inhibition in vivo models, correlating with the degree of PI3K inhibition . -

Tuberculostatic Activity :

Another investigation focused on the tuberculostatic properties of piperidinothiosemicarbazones, noting that structural modifications influenced biological activity significantly. Compounds with piperidine substitutions exhibited higher potency against tuberculosis compared to their morpholine or pyrrolidine counterparts .

Q & A

Q. What are the common synthetic pathways for N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide and its intermediates?

Methodological Answer: Synthesis typically involves multi-step protocols:

Core Formation : The pyran-2-one moiety (2-oxo-2H-pyran) is synthesized via cyclization of diketones or esterification of hydroxy-acids under acidic conditions (e.g., H₂SO₄ catalysis).

Piperidine Functionalization : The piperidine ring is modified via nucleophilic substitution at the 4-position using alkoxy groups (e.g., coupling with 6-methyl-2-oxopyran-4-ol under Mitsunobu conditions (DIAD, PPh₃)).

Carboxamide Installation : The ethyl carboxamide group is introduced via reaction with ethyl isocyanate or carbodiimide-mediated coupling.

Key Considerations : Optimize solvent polarity (e.g., THF for step 2) and temperature (60–80°C for amide bond formation). Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.1–1.3 ppm (ethyl CH₃), δ 3.5–4.2 ppm (piperidine and pyran-OCH₂), and δ 5.5–6.2 ppm (pyran ring protons).

- ¹³C NMR : Carbonyl signals at ~170 ppm (carboxamide) and ~165 ppm (pyran-2-one).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the pyran ring).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., amide-NH···O interactions) .

Q. What preliminary biological assays are recommended to assess its activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against serine/threonine kinases (e.g., CDK2) using fluorescence-based ADP-Glo™ kits. Use IC₅₀ values to quantify potency.

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.

- Solubility and Stability : Measure logP (octanol/water) and plasma stability (incubation in rat plasma, HPLC analysis) .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyran-piperidine ether linkage?

Methodological Answer:

- Catalyst Screening : Compare Pd(OAc)₂ (Buchwald-Hartwig) vs. CuI (Ullmann coupling) for ether bond formation.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyran-4-oxy group.

- Additives : Use Cs₂CO₃ to deprotonate the hydroxyl group and improve coupling efficiency.

Data Table :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | DMF | 72 |

| CuI | Toluene | 58 |

| None | DMSO | 35 |

Q. What strategies resolve enantiomeric impurities in the piperidine ring?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak® IA columns (hexane/isopropanol, 90:10) to separate R/S enantiomers.

- Asymmetric Synthesis : Employ Evans auxiliaries (e.g., oxazolidinones) during piperidine ring formation.

- Kinetic Resolution : Utilize lipase enzymes (e.g., CAL-B) to selectively hydrolyze one enantiomer .

Q. How do structural modifications (e.g., pyran vs. thiopyran) affect bioactivity?

Methodological Answer:

- SAR Studies : Synthesize analogs replacing the pyran-2-one with thiopyran or furan moieties. Compare IC₅₀ values in kinase assays.

- Computational Modeling : Dock analogs into the ATP-binding site of CDK2 (PDB: 1AQ1) using AutoDock Vina. Correlate binding energy (ΔG) with experimental activity.

Key Finding : Thiopyran analogs show 3-fold higher potency due to enhanced hydrophobic interactions .

Contradictions and Validation

Q. Conflicting data exists on metabolic stability. How to address this?

Methodological Answer:

- Species-Specific Variability : Test stability in human vs. murine liver microsomes. Include CYP3A4 inhibitors (ketoconazole) to identify major metabolic pathways.

- LC-MS/MS Metabolite ID : Identify oxidative metabolites (e.g., N-deethylation) and glucuronide conjugates.

Recommendation : Use deuterated ethyl groups to block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.